Tiazofurin adenine dinucleotide

IMPDH inhibition enzyme kinetics NAD analogue

Tiazofurin adenine dinucleotide (TAD; synonym: thiazole-4-carboxamide adenine dinucleotide; CAS 83285-83-0) is a synthetic nicotinamide adenine dinucleotide (NAD) analogue in which the nicotinamide ring is replaced by a thiazole-4-carboxamide heterocycle. It constitutes the intracellularly generated active anabolite of the C-nucleoside prodrug tiazofurin and functions as a potent, cofactor-competitive inhibitor of inosine 5′-monophosphate dehydrogenase (IMPDH; EC 1.1.1.205), the rate-limiting enzyme of de novo guanine nucleotide biosynthesis.

Molecular Formula C19H25N7O14P2S
Molecular Weight 669.5 g/mol
CAS No. 83285-83-0
Cat. No. B1200745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiazofurin adenine dinucleotide
CAS83285-83-0
SynonymsTCAD
thiazole-4-carboxamide adenine dinucleotide
tiazofurin adenine dinucleotide
Molecular FormulaC19H25N7O14P2S
Molecular Weight669.5 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
InChIInChI=1S/C19H25N7O14P2S/c20-15-9-17(23-4-22-15)26(5-24-9)19-13(30)11(28)8(39-19)2-37-42(34,35)40-41(32,33)36-1-7-10(27)12(29)14(38-7)18-25-6(3-43-18)16(21)31/h3-5,7-8,10-14,19,27-30H,1-2H2,(H2,21,31)(H,32,33)(H,34,35)(H2,20,22,23)/t7-,8-,10-,11-,12-,13-,14-,19-/m1/s1
InChIKeyINQLNSVYIFCUML-QZTLEVGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiazofurin Adenine Dinucleotide (TAD, CAS 83285-83-0): Active Anabolite of Tiazofurin for IMPDH-Targeted Research


Tiazofurin adenine dinucleotide (TAD; synonym: thiazole-4-carboxamide adenine dinucleotide; CAS 83285-83-0) is a synthetic nicotinamide adenine dinucleotide (NAD) analogue in which the nicotinamide ring is replaced by a thiazole-4-carboxamide heterocycle [1]. It constitutes the intracellularly generated active anabolite of the C-nucleoside prodrug tiazofurin and functions as a potent, cofactor-competitive inhibitor of inosine 5′-monophosphate dehydrogenase (IMPDH; EC 1.1.1.205), the rate-limiting enzyme of de novo guanine nucleotide biosynthesis [2]. TAD is not a naturally occurring metabolite but appears in the human exposome exclusively following tiazofurin exposure [3].

Why Tiazofurin Adenine Dinucleotide Cannot Be Replaced by In-Class IMPDH Inhibitors in Experimental Studies


IMPDH inhibitors that converge on guanylate depletion nonetheless differ fundamentally in binding mode, isoform selectivity, off-target dehydrogenase profile, and metabolic activation efficiency. TAD occupies the NAD cofactor-binding domain of IMPDH as a non-reducible NAD mimic, yielding an inhibitory potency approximately three orders of magnitude greater than the natural product NADH, and its intracellular accumulation is governed by a unique equilibrium between NAD pyrophosphorylase-mediated synthesis and TAD-specific phosphodiesterase (TAD-ase)-mediated degradation [1] [2]. These properties create a distinct pharmacological fingerprint that renders TAD non-interchangeable with other IMPDH inhibitors—including mycophenolic acid (substrate-site binder), benzamide adenine dinucleotide (broader dehydrogenase inhibition), or ribavirin adenine dinucleotide (negligible IMPDH inhibition)—in any experimental context where cofactor-site engagement, isoform inhibition profile, or resistance-mechanism fidelity matters [3].

Quantitative Differentiation Evidence for Tiazofurin Adenine Dinucleotide (CAS 83285-83-0) Against Key Comparators


IMPDH Inhibitory Affinity: TAD Versus the Natural Cofactor Product NADH

TAD inhibits IMPDH with a Ki approximately 1,000- to 2,800-fold lower (more potent) than the natural reduced cofactor NADH. In IMPDH purified from MOLT 4F human T-lymphoblast cells, TAD exhibited a Ki of 0.075 µM, whereas NADH displayed a Ki of 94 µM—a 1,250-fold difference [1]. In leukemic cell IMPDH, TAD Ki was 0.10 µM versus NADH Ki of 150 µM (1,500-fold) [2]. In rat hepatoma 3924A IMPDH, TAD Ki was 0.13 µM versus NADH Ki of 210 µM (1,615-fold) [3]. The consistency of this large affinity gap across species and tissue sources confirms that TAD's superior IMPDH engagement is a robust, quantifiable property.

IMPDH inhibition enzyme kinetics NAD analogue cofactor mimic binding affinity

Dehydrogenase Selectivity Window: TAD Discriminates IMPDH From Off-Target NAD-Dependent Dehydrogenases

TAD's selectivity for IMPDH over non-target NAD-dependent dehydrogenases is quantifiable and distinguishes it from certain in-class alternatives. In a direct comparison using purified commercial enzyme preparations, TAD and SAD (selenazofurin adenine dinucleotide) did not inhibit lactate dehydrogenase (LDH), glutamate dehydrogenase (GDH), or malate dehydrogenase (MDH) at the concentrations tested [1]. By contrast, benzamide adenine dinucleotide (BAD), the active anabolite of benzamide riboside, inhibited malate dehydrogenase by 50% at a concentration of 3.2 µM, revealing a broader off-target dehydrogenase engagement profile [1]. In an independent crystallographic and kinetic study, TAD bound to horse liver alcohol dehydrogenase (LADH) with a Ki of approximately 400 µM versus a Ki of approximately 0.4 µM for IMPDH, yielding a selectivity window of roughly 1,000-fold in favor of the oncological target enzyme [2]. This degree of target discrimination is structurally attributed to the thiazole-4-carboxamide group's steric and hydrogen-bonding mimicry of nicotinamide, which is accommodated far less favorably in the active sites of non-IMPDH dehydrogenases [3].

dehydrogenase selectivity off-target profiling NAD cofactor site IMPDH specificity enzyme panel

Natural Biosynthetic Compatibility: TAD and SAD Are the Only Dinucleotides Formed by Tumoral NAD Pyrophosphorylase

Among a panel of dinucleotide NAD analogues synthesized and evaluated for IMPDH inhibitory activity, only TAD (thiazole-4-carboxamide adenine dinucleotide) and SAD (selenazole-4-carboxamide adenine dinucleotide) were found to be formed naturally by NAD pyrophosphorylase from P388 lymphoblast cells—the same enzyme that synthesizes endogenous NAD [1]. In contrast, the corresponding ribavirin adenine dinucleotide (RAD) and AICAR adenine dinucleotide (ZAD) were not substrates for this enzyme, meaning their intracellular formation from the monophosphate precursors cannot rely on the endogenous NAD biosynthetic machinery [1]. The rank order of IMPDH inhibitory potency among these dinucleotides was SAD > TAD >> SSD ≈ TTD ≈ RAD >>> ZAD, confirming that both natural biosynthetic compatibility and intrinsic enzyme inhibition potency favor the tiazofurin and selenazofurin anabolites [1].

prodrug activation NAD pyrophosphorylase dinucleotide biosynthesis P388 lymphoblasts metabolic activation

Intratumoral TAD Accumulation as a Determinant of Tiazofurin Sensitivity: 3- to 30-Fold Differential Versus Resistant Tumors

The magnitude of TAD accumulation within tumor tissue is the single most predictive determinant of tiazofurin responsiveness, with sensitive (S) tumors accumulating 3- to 30-fold more TAD than resistant (R) lines following tiazofurin administration [1]. This differential is driven by a dual mechanism: (i) NAD pyrophosphorylase activity, which converts tiazofurin-5′-monophosphate to TAD, is significantly higher in S lines (mean 78 nmol/mg protein/hr) versus R lines (mean 22 nmol/mg protein/hr), a 3.5-fold difference [1]; and (ii) TAD-specific phosphodiesterase (TAD-ase) activity, which degrades TAD to inactive monophosphates, is elevated in R lines (mean 102 nmol/mg protein/hr) compared to S lines (mean 29 nmol/mg protein/hr), a 3.5-fold difference in the opposite direction [1]. The net functional consequence is that IMPDH inhibition reaches approximately 40% in S tumors versus only approximately 10% in R tumors, with correspondingly greater guanylate depletion (50% in S vs 20% in R) and IMP pool expansion (500% in S vs 60% in R) [1]. The TAD-ase enzyme has been purified 200-fold from resistant colon 38 carcinoma and shown to preferentially hydrolyze TAD and ADP-ribose over NAD [2].

drug resistance TAD accumulation tumor sensitivity pharmacodynamics phosphodiesterase

IMPDH Isoform Inhibition Profile: TAD Equipotency Across Type I and Type II Versus Mycophenolic Acid's Type II Preference

TAD inhibits both human IMPDH isoforms with equal potency (Ki = 110 nM for both IMPDH1 and IMPDH2), a property that distinguishes it from mycophenolic acid (MPA), which preferentially inhibits the type II isoform [1]. In a separate study using recombinant human IMPDH type I and type II, T-3′-MeAD, a close TAD analogue retaining the parent scaffold, showed binding comparable to TAD with no significant difference between the two isoenzymes [2]. This equipotent isoform profile means that TAD-based inhibition does not introduce isoform-dependent bias in cellular systems where the relative expression of IMPDH1 and IMPDH2 may vary—a consideration particularly relevant in cancer cell lines where IMPDH2 is typically upregulated. By contrast, the 2-ethyl TAD analogue (compound 33) was developed to achieve enhanced potency with a marked isoform preference: Ki = 1 nM for type I versus Ki = 14 nM for type II, representing a 14-fold selectivity for IMPDH1 [3]. This demonstrates that the adenine C2 position is a key vector for tuning isoform bias away from the TAD parent scaffold's equipotency.

IMPDH isoforms type I IMPDH type II IMPDH isoform selectivity mycophenolic acid

Cellular IMPDH Inhibition Potency: Prodrug-to-Anabolite Efficiency Comparison Among Tiazofurin, Benzamide Riboside, and Selenazofurin in K562 Leukemia Cells

In a direct head-to-head comparison in human myelogenous leukemia K562 cells, incubation with equimolar concentrations (10 µM) of the three C-nucleoside prodrugs for 4 hours resulted in markedly different degrees of IMPDH inhibition: selenazofurin produced a 71% decrease in IMPDH activity, benzamide riboside (BR) produced a 49% decrease, and tiazofurin produced a 26% decrease [1]. These differences occurred despite the fact that BR generated 2- to 3-fold more of its active dinucleotide anabolite (BAD) intracellularly than tiazofurin (TAD) or selenazofurin (SAD) did, indicating that intrinsic anabolite potency and target engagement efficiency—not merely anabolite abundance—drive the net cellular pharmacodynamic effect [1]. Across a panel of 60 human cancer cell lines, COMPARE analysis yielded correlation coefficients of 0.815 for selenazofurin versus tiazofurin and 0.761 for benzamide riboside versus tiazofurin, confirming a shared but non-identical mechanism of action spectrum [1].

K562 leukemia cellular IMPDH inhibition prodrug comparison benzamide riboside selenazofurin

Evidence-Based Application Scenarios for Tiazofurin Adenine Dinucleotide (CAS 83285-83-0) in Research and Development


Reference Standard for LC-MS/MS Quantification of Intracellular TAD in Tiazofurin Pharmacodynamic Studies

The 3- to 30-fold differential in TAD accumulation between tiazofurin-sensitive and -resistant tumors [1] establishes TAD tissue concentration as the primary pharmacodynamic biomarker for tiazofurin response. Procurement of high-purity TAD (CAS 83285-83-0) as an analytical reference standard is essential for developing and validating LC-MS/MS methods that quantify intracellular TAD levels in tumor biopsies, cultured cell pellets, or xenograft tissue. The validated HPLC-RP method for simultaneous determination of tiazofurin, its esters, and TAD in biological samples has been published [2], providing a methodological foundation that requires authentic TAD for calibration curve construction and matrix effect assessment.

Positive Control for IMPDH Enzyme Inhibition Assays Requiring Cofactor-Site Engagement

TAD's well-characterized Ki of 0.075–0.13 µM against IMPDH across multiple species and tissue sources [3], combined with its uncompetitive inhibition pattern with respect to NAD, makes it an ideal positive control for enzymatic assays designed to characterize novel IMPDH inhibitors that target the NAD cofactor-binding domain. Unlike mycophenolic acid, which binds at the nicotinamide sub-site of the NAD domain, or ribavirin monophosphate, which competes with IMP at the substrate site [4], TAD engages the full cofactor-binding pocket in its extended conformation, providing a distinct and mechanistically defined reference point for inhibitor screening cascades.

Probe for Investigating Dehydrogenase Selectivity Determinants in Structural Biology

The approximately 1,000-fold selectivity window of TAD for IMPDH (Ki ≈ 0.4 µM) over horse liver alcohol dehydrogenase (Ki ≈ 400 µM) [5] provides a quantitative framework for structure-activity relationship (SAR) studies aimed at understanding the structural determinants of NAD cofactor site discrimination across the dehydrogenase family. Crystallographic studies of TAD and its β-methylene analogue bound to alcohol dehydrogenase and ADP-ribosyltransferase enzymes have been reported , and TAD serves as a foundational tool compound for probing how the thiazole-4-carboxamide heterocycle contributes to target selectivity versus the nicotinamide ring of natural NAD.

Reference Analyte for TAD-ase Phosphodiesterase Activity Assays in Drug Resistance Research

The identification of TAD-specific phosphodiesterase (TAD-ase) as a key mediator of tiazofurin resistance [6], with a 3.5-fold higher degradation rate in resistant versus sensitive tumors [1], positions TAD as the obligate substrate for developing and standardizing TAD-ase activity assays. Purified TAD-ase (200-fold purification from colon 38 carcinoma) preferentially hydrolyzes TAD and ADP-ribose over NAD [6]; authentic TAD is therefore required both as the substrate for enzyme kinetic characterization and as the reference compound for screening phosphodiesterase-resistant TAD analogues, such as β-methylene-TAD, which replace the scissile pyrophosphate linkage with a non-hydrolyzable methylenebis(phosphonate) bridge.

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